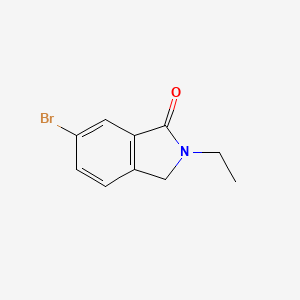

6-Bromo-2-ethylisoindolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethylisoindolin-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects and is of particular interest for its potential use in the development of new drugs and therapies. In

Scientific Research Applications

Synthesis of Conformationally Restricted Analogues

6-Bromo-2-ethylisoindolin-1-one has been investigated in the synthesis of conformationally restricted analogues aiming at potential antipsychotic agents. Notably, the search for compounds with improved binding affinity to dopamine D-2 receptors has involved derivatives of isoindolin-1-one. Although increased affinities were not observed in some derivative series, this research highlights the compound's relevance in the design of novel antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).

Biological Evaluation of Bromophenol Derivatives

Another study explored the biological significance of bromophenol derivatives with various moieties, including the evaluation against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These derivatives showed effective inhibition, suggesting potential applications in treating neurological disorders like Alzheimer's and Parkinson's diseases (Boztaş et al., 2019).

Antioxidant Properties

Research into the antioxidant profile of ethoxyquin and its analogues, including those structurally related to 6-Bromo-2-ethylisoindolin-1-one, has shed light on their capacity as chain-breaking antioxidants and their ability to catalyze the reduction of hydrogen peroxide. These findings could influence the development of antioxidants in pharmaceuticals and food preservation (Kumar et al., 2007).

Fluorescent Sensor Development

The synthesis of a "turn-on" fluorescent sensor for the selective detection of toxic metals like Hg(II) and Cu(II) demonstrates the utility of 6-Bromo-2-ethylisoindolin-1-one derivatives in environmental monitoring and biological imaging. This sensor's potential for intracellular monitoring of toxic agents highlights its relevance in bioanalytical chemistry and cellular biology (Rasheed et al., 2019).

Analytical Methods in Antioxidant Activity

The study on analytical methods for determining antioxidant activity, including those that might involve derivatives of 6-Bromo-2-ethylisoindolin-1-one, underlines the importance of this compound in the evaluation of antioxidant capacities in various samples. These methodologies are critical in food science, pharmacology, and materials science to assess the effectiveness of antioxidants (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

6-bromo-2-ethyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFJPDUUDLXMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-ethylisoindolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)

![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)

![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)

![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)